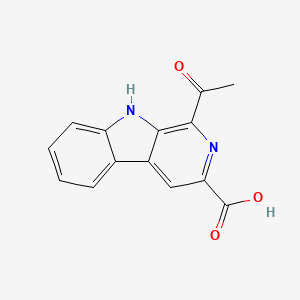

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-

Description

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- (CAS: 73818-29-8) is a β-carboline derivative characterized by a tricyclic pyridoindole core with an acetyl group at the 1-position and a carboxylic acid substituent at the 3-position. Its molecular formula is C₁₄H₁₀N₂O₃, with an average mass of 254.245 g/mol and a monoisotopic mass of 254.069142 g/mol . The compound is synthesized via Pictet-Spengler reactions starting from tryptophan derivatives, followed by acetylation and hydrolysis steps . Notably, its IR spectrum shows peaks at 1701 cm⁻¹ (C=O stretch of the carboxylic acid) and 1670 cm⁻¹ (C=O stretch of the acetyl group) .

Properties

CAS No. |

73818-29-8 |

|---|---|

Molecular Formula |

C14H10N2O3 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C14H10N2O3/c1-7(17)12-13-9(6-11(16-12)14(18)19)8-4-2-3-5-10(8)15-13/h2-6,15H,1H3,(H,18,19) |

InChI Key |

RMLMLEMGHAUXDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process forms the corresponding imine, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . Another method involves the reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines, leading to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the synthesis of various pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a monoamine oxidase inhibitor, which can increase the levels of neurotransmitters like dopamine and serotonin in the brain . This action is beneficial in the treatment of conditions like depression and Parkinson’s disease.

Comparison with Similar Compounds

1-Acetyl vs. 1-Methyl/1-Phenyl Derivatives

- 1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (CAS: 486-84-0): Molecular formula: C₁₂H₁₀N₂O₂ (avg. mass: 214.23 g/mol). Lacks the acetyl group, reducing electron-withdrawing effects. Exhibits weaker hydrogen-bonding capacity compared to the acetylated analog. Known as Harman, a natural alkaloid with MAO-inhibitory activity, contrasting with the synthetic 1-acetyl derivative’s unexplored bioactivity .

1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid (CAS: N/A):

Key Data Table: 1-Substituted β-Carboline-3-Carboxylic Acids

Modifications at the 3-Position: Carboxylic Acid vs. Esters/Amides

Carboxylic Acid vs. Ester Derivatives

Methyl/ethyl esters (e.g., 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester):

- Amide derivatives (e.g., N-(5-(2-hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide): Exhibit enhanced bioavailability and receptor-binding affinity.

Key Data Table: 3-Substituted Derivatives

Functional Group Additions: Methoxymethyl and Phenoxy Substituents

Abecarnil (CAS: 111841-85-1):

- A 4-methoxymethyl-6-benzyloxy ester derivative with molecular formula C₂₄H₂₄N₂O₄ (avg. mass: 404.50 g/mol).

- Clinically used as an anxiolytic and anticonvulsant agent. Its ester group enhances blood-brain barrier penetration, unlike the carboxylic acid analog .

- Toxicity: Human systemic effects observed at 571 µg/kg (oral TDLo) .

- 6-(3-Chloro-4-nitrophenoxy)-4-(methoxymethyl)-1-methylethyl ester (CAS: 109624-64-8): Molecular formula: C₂₃H₂₀ClN₃O₆ (avg. mass: 469.87 g/mol).

Research Findings and Implications

- Synthetic Utility : The acetyl and carboxylic acid groups in 1-acetyl-β-carboline-3-carboxylic acid make it a versatile intermediate for generating esters, amides, and hybrid derivatives with tailored pharmacokinetic properties .

- Biological Potential: While the parent compound lacks reported bioactivity, its derivatives (e.g., Abecarnil) demonstrate significant CNS activity, suggesting that structural modifications drastically alter pharmacological profiles .

- Computational Insights : Quantum mechanical studies on methyl esters reveal that electron-withdrawing substituents (e.g., acetyl) lower HOMO-LUMO gaps, enhancing reactivity .

Biological Activity

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- is a compound belonging to the β-carboline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimalarial, anticancer, and neuroprotective effects.

- Molecular Formula : C₁₄H₁₀N₂O₃

- Molecular Weight : 254.24 g/mol

- CAS Number : 5488588

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives of pyridoindole compounds. For instance, a study identified a β-carboline derivative with significant activity against Plasmodium falciparum, showing an IC50 value of 250 nM against the Dd2 strain. This compound exhibited high selectivity and low cytotoxicity in human cells .

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| β-Carboline Derivative | <2860 | >10 |

Anticancer Activity

The anticancer properties of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl- have been investigated in various cancer cell lines. A notable study demonstrated that this compound induces apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity at concentrations as low as 10 μM. The morphological changes observed in treated cells further support its potential as an anticancer agent .

| Cell Line | Concentration (μM) | Effect on Caspase-3 Activity |

|---|---|---|

| MDA-MB-231 | 10 | 1.33–1.57 times increase |

Neuroprotective Effects

Research has also indicated that certain β-carboline derivatives possess neuroprotective properties. These compounds have been shown to mitigate oxidative stress and exhibit anti-inflammatory effects in neuronal cells. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with neurodegeneration .

Case Studies

- Antimalarial Study :

- Cancer Cell Line Evaluation :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, and what steps ensure high yield?

- Methodological Answer : The compound can be synthesized via acid-amine coupling using trimethylsilyl azide as a promoter. A typical procedure involves reacting the carboxylic acid precursor (1 mmol) with acetylating agents (e.g., acetic anhydride) in the presence of trimethylsilyl azide and triethylamine (2 mmol) at room temperature for 2–8 hours . Isolation from fungal fermentation extracts, as seen in Clonostachys rogersoniana, is another route, where ethyl acetate extraction and chromatographic purification yield structurally similar indole derivatives . Critical steps include pH control during extraction and recrystallization from acetic acid to enhance purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole backbone and acetyl substitution. Mass spectrometry (MS) provides molecular weight verification, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the carboxylic acid and acetyl moieties. X-ray crystallography, if crystals are obtainable, resolves stereochemical details, as demonstrated in related β-carboline derivatives .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to minimize oxidation. Avoid exposure to light and humidity, as indole derivatives are prone to photodegradation and hydrolysis. Stability studies indicate decomposition above 201°C, necessitating avoidance of high temperatures .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound, and what implications do these properties have for biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, reveal electron density distribution and reactive sites. For example, the acetyl group lowers the LUMO energy, enhancing electrophilicity and potential interactions with biological targets like benzodiazepine receptors . Molecular docking studies further correlate these electronic features with binding affinities to enzymes such as cytochrome P450 .

Q. What is the mechanism of action of this compound in modulating aryl hydrocarbon receptor (AhR) pathways?

- Methodological Answer : The compound inhibits cytochrome P450 1A1 (CYP1A1) activity by competitively binding to AhR, as shown via ethoxyresorufin-O-deethylase (EROD) assays. This disrupts the metabolism of pro-carcinogens like polycyclic aromatic hydrocarbons, validated using purified enzyme fractions and siRNA-mediated AhR knockdown models .

Q. How can derivatives of this compound be synthesized to enhance water solubility while retaining bioactivity?

- Methodological Answer : Esterification or amidation of the carboxylic acid group improves solubility. For instance, reacting the acid with isopropyl alcohol under Mitsunobu conditions yields esters like abecarnil, which show enhanced solubility and anxiolytic activity. Alternatively, coupling with polyethylene glycol (PEG) amines via carbodiimide chemistry introduces hydrophilic side chains .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is optimal, using C18 columns and acetonitrile/water gradients. Liquid Chromatography-Mass Spectrometry (LC-MS) in Multiple Reaction Monitoring (MRM) mode provides higher sensitivity for trace analysis in plasma or tissue homogenates .

Q. How do structural modifications at the pyridoindole core influence antagonistic activity against luteinizing hormone-releasing hormone (LHRH)?

- Methodological Answer : Substitution at position 6 (e.g., D-3-Pal) significantly enhances potency, as shown in peptide-based antagonists. For non-peptide analogs like this compound, molecular dynamics simulations suggest that acetyl substitution stabilizes hydrogen bonding with LHRH receptors, reducing dissociation rates .

Data Contradictions and Validation

- Synthetic Yields : While trimethylsilyl azide methods report yields >80% , fungal extraction yields are lower (5–15%) due to matrix complexity . Validate purity via orthogonal methods (HPLC + NMR) when sourcing from natural products.

- Biological Targets : Abecarnil derivatives act on benzodiazepine receptors , but β-carboline analogs may also inhibit monoamine oxidases. Use isoform-specific assays to resolve target ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.